molecular formula C16H12F3NOS B1680102 ns6180 CAS No. 353262-04-1

ns6180

Cat. No.: B1680102
CAS No.: 353262-04-1
M. Wt: 323.3 g/mol
InChI Key: ZUIJXKLTUFCDGO-UHFFFAOYSA-N
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Description

NS6180 is a novel compound known for its potent and selective inhibition of the intermediate-conductance calcium-activated potassium channel (KCa3.1). This compound has shown significant potential in the treatment of immune-related diseases, particularly inflammatory bowel disease .

Scientific Research Applications

NS6180 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the function of KCa3.1 channels.

    Biology: Investigated for its role in modulating immune cell function and cytokine production.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory bowel disease and other immune-related conditions.

    Industry: Utilized in the development of new drugs targeting KCa3.1 channels

Mechanism of Action

Target of Action

NS6180, also known as “4-(3-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one”, is a potent and selective inhibitor of the KCa3.1 channel . The KCa3.1 channel has been identified as a promising target for treating immune-related diseases .

Mode of Action

This compound inhibits cloned human KCa3.1 channels at a concentration of 9 nanomolar . It acts through specific amino acid residues T250 and V275, which are known to be sensitive to triarylmethanes like TRAM-34 . It also shows similar potency in inhibiting KCa3.1 channels in erythrocytes from humans, mice, and rats, with an efficacy range of 15 to 20 nanomolar .

Biochemical Pathways

This compound suppresses the proliferation of splenocytes from rats and mice at submicromolar concentrations . It significantly reduces the production of IL-2 and IFN-γ, with less impact on IL-4 and TNF-α, and no effect on IL-17 production . This suggests that this compound affects the biochemical pathways involving these cytokines.

Result of Action

The presence of KCa3.1 channels was confirmed in healthy colon tissue, with an increase observed in colitis conditions associated with immune cell infiltration . Notably, this compound demonstrated a reduction in colon inflammation and an improvement in body weight gain in rats, similar to the standard IBD drug sulfasalazine, despite its low plasma exposure .

Action Environment

The action of this compound is influenced by the environment in which it is applied. For instance, in the context of inflammatory bowel disease (IBD), the presence and up-regulation of KCa3.1 channels in colon tissue, particularly under conditions of immune cell infiltration, are key factors influencing the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

NS 6180 plays a crucial role in biochemical reactions by inhibiting the KCa3.1 channel. This channel is involved in the regulation of calcium entry into cells, which is essential for various cellular functions. NS 6180 interacts with the KCa3.1 channel by binding to its specific sites, thereby blocking its activity. This inhibition leads to a decrease in calcium influx, which in turn affects several downstream processes. The compound has been shown to inhibit the proliferation and cytokine production of T-cells, which are critical components of the immune system .

Cellular Effects

The effects of NS 6180 on various types of cells and cellular processes are profound. By inhibiting the KCa3.1 channel, NS 6180 influences cell function in several ways. It has been demonstrated to reduce the activation and proliferation of T-cells, which play a pivotal role in immune responses. Additionally, NS 6180 affects cell signaling pathways by modulating calcium-dependent signaling cascades. This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell survival, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, NS 6180 exerts its effects by binding to the KCa3.1 channel and inhibiting its activity. This binding interaction prevents the channel from allowing calcium ions to enter the cell, thereby reducing intracellular calcium levels. The inhibition of calcium influx affects various calcium-dependent enzymes and signaling pathways, leading to changes in gene expression and cellular function. NS 6180 has been shown to inhibit the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are key cytokines involved in immune responses .

Temporal Effects in Laboratory Settings

The effects of NS 6180 over time in laboratory settings have been extensively studied. The compound is stable under standard laboratory conditions and does not degrade significantly over time. Long-term studies have shown that NS 6180 maintains its inhibitory effects on the KCa3.1 channel and continues to modulate cellular functions even after prolonged exposure. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including the inhibition of T-cell proliferation and cytokine production .

Dosage Effects in Animal Models

The effects of NS 6180 vary with different dosages in animal models. At low doses, the compound effectively inhibits the KCa3.1 channel and modulates immune responses without causing significant toxicity. At higher doses, NS 6180 can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects become detrimental to the organism. It is essential to carefully titrate the dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

NS 6180 is involved in several metabolic pathways, primarily through its interaction with the KCa3.1 channel. The inhibition of this channel affects calcium-dependent metabolic processes, including the regulation of enzyme activity and metabolite levels. NS 6180 has been shown to influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism. Additionally, the compound can affect the levels of various metabolites, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of NS 6180 within cells and tissues are critical for its biological activity. The compound is transported into cells via specific transporters and binding proteins that facilitate its uptake. Once inside the cell, NS 6180 can accumulate in specific compartments, including the cytoplasm and organelles. The distribution of the compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

NS 6180 exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the KCa3.1 channel. Additionally, NS 6180 can be targeted to specific organelles, including the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of NS 6180 is crucial for its ability to modulate cellular functions and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS6180 involves several steps, starting with the preparation of the core benzothiazinone structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

NS6180 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NS6180

This compound stands out due to its high potency and selectivity for KCa3.1 channels, making it a valuable tool for studying these channels and a promising candidate for therapeutic development .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NOS/c17-16(18,19)12-5-3-4-11(8-12)9-20-13-6-1-2-7-14(13)22-10-15(20)21/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIJXKLTUFCDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353262-04-1
Record name 353262-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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